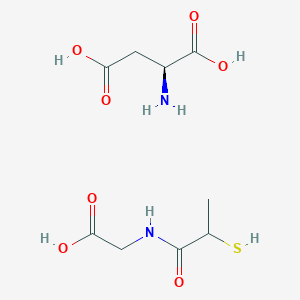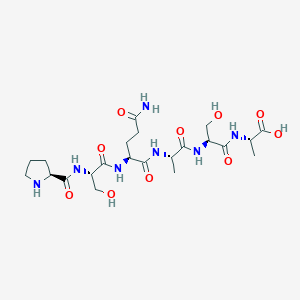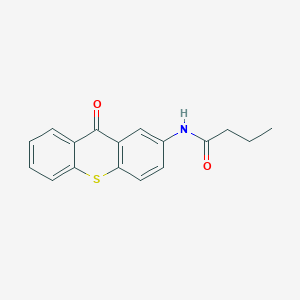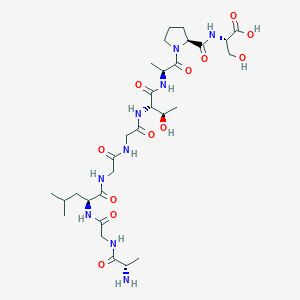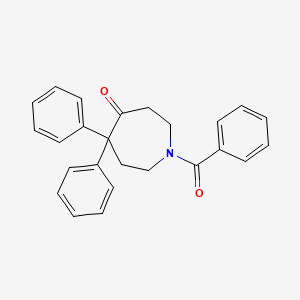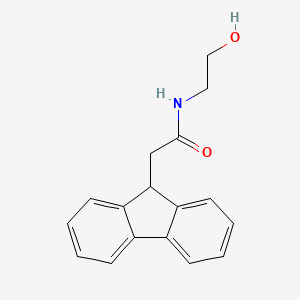![molecular formula C26H18N6O6 B14182793 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione CAS No. 919782-55-1](/img/structure/B14182793.png)
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydrazinylidene groups attached to a dihydroanthracene core, with nitrophenyl substituents enhancing its reactivity and functionality.
Preparation Methods
The synthesis of 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione typically involves multi-step organic reactions. The preparation begins with the formation of the hydrazinylidene groups, followed by their attachment to the dihydroanthracene core. Common reagents used in these reactions include hydrazine derivatives and nitrophenyl compounds. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and advanced purification techniques to meet commercial demands.
Chemical Reactions Analysis
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted anthraquinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitrophenyl groups can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research investigates its potential as a therapeutic agent, particularly in drug development for targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, such as dyes and pigments, due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione involves its interaction with molecular targets through its hydrazinylidene and nitrophenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cellular responses.
Comparison with Similar Compounds
Similar compounds to 4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione include other hydrazinylidene derivatives and nitrophenyl-substituted anthracenes These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their reactivity and applications
Properties
CAS No. |
919782-55-1 |
|---|---|
Molecular Formula |
C26H18N6O6 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
4,5-bis[(4-nitrophenyl)diazenyl]-9,10-dihydroanthracene-1,8-diol |
InChI |
InChI=1S/C26H18N6O6/c33-25-11-9-23(29-27-15-1-5-17(6-2-15)31(35)36)19-13-20-22(14-21(19)25)26(34)12-10-24(20)30-28-16-3-7-18(8-4-16)32(37)38/h1-12,33-34H,13-14H2 |
InChI Key |
AQXOQHYZPNIIST-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2CC3=C(C=CC(=C31)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


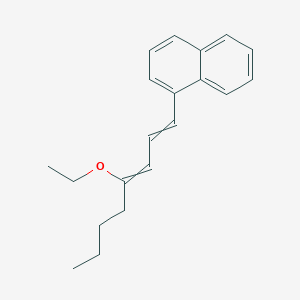
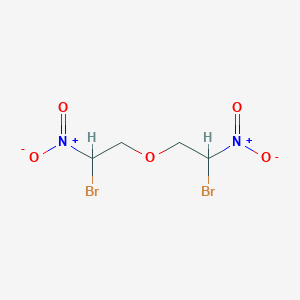
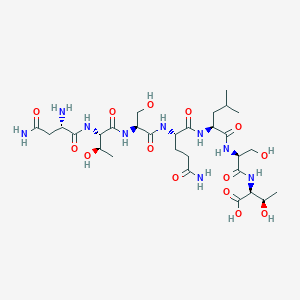
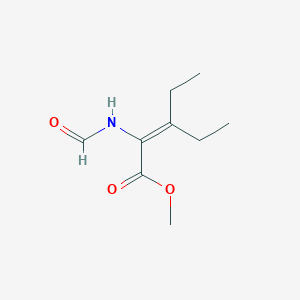
![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
